molecular formula C20H20N2O3S2 B2887338 2-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carbonyl)-4H-chromen-4-one CAS No. 1428373-71-0

2-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carbonyl)-4H-chromen-4-one

Cat. No. B2887338
CAS RN: 1428373-71-0
M. Wt: 400.51
InChI Key: PHOBDMXNIBYUTG-UHFFFAOYSA-N
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Description

2-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carbonyl)-4H-chromen-4-one is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It is commonly referred to as a chromen-4-one derivative and has been studied for its various biochemical and physiological effects.

Scientific Research Applications

Medicinal Chemistry

Thiophene derivatives, including the compound , play a crucial role in medicinal chemistry. Researchers have explored their therapeutic potential due to their diverse biological activities. Some notable applications include:

Material Science

Beyond medicine, thiophenes find applications in material science:

Corrosion Inhibition

Thiophenes are used as inhibitors of metal corrosion, protecting materials from degradation .

Drug Discovery

Thiophene serves as an essential building block for designing combinatorial libraries and discovering lead molecules. Researchers continue to explore novel thiophene moieties with broader therapeutic activities .

PKB Inhibition

While not directly related to the compound mentioned, thiophene derivatives have been optimized for ATP-competitive inhibition of protein kinase B (PKB) with selectivity over other kinases .

Novel Heterocyclic Compounds

Researchers have synthesized novel heterocyclic compounds based on thiophene scaffolds, aiming to evaluate their biological activity .

properties

IUPAC Name

2-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidine-1-carbonyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S2/c1-13-11-26-20(21-13)27-12-14-6-8-22(9-7-14)19(24)18-10-16(23)15-4-2-3-5-17(15)25-18/h2-5,10-11,14H,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOBDMXNIBYUTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carbonyl)-4H-chromen-4-one

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